molecular formula C17H14N4O3S2 B2438056 N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 714919-95-6

N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2438056
CAS No.: 714919-95-6
M. Wt: 386.44
InChI Key: GCEVZWSXSWVMCX-UHFFFAOYSA-N
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Description

N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide is a fascinating chemical compound with a unique structure that combines furan, quinoxaline, and thiophene moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the furan and thiophene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoxaline or thiophene moieties.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the furan and quinoxaline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide has a wide range of scientific research applications:

    Chemistry: The compound is used in organic synthesis studies to explore new reaction pathways and develop novel compounds.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Medicine: The compound is investigated for its potential as a therapeutic agent in drug discovery, particularly for targeting specific diseases.

    Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]benzene-2-sulfonamide
  • N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]pyridine-2-sulfonamide

Uniqueness

Compared to similar compounds, N-(3-{[(furan-2-yl)methyl]amino}quinoxalin-2-yl)thiophene-2-sulfonamide stands out due to its unique combination of furan, quinoxaline, and thiophene moieties

Properties

IUPAC Name

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S2/c22-26(23,15-8-4-10-25-15)21-17-16(18-11-12-5-3-9-24-12)19-13-6-1-2-7-14(13)20-17/h1-10H,11H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCEVZWSXSWVMCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=CC=CS3)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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